(1R,8S)-bicyclo[6.1.0]nona-3,5-diene
Description
Context within Strained Polycyclic Hydrocarbons and Carbocyclic Architectures
(1R,8S)-Bicyclo[6.1.0]nona-3,5-diene is a notable example of a strained polycyclic hydrocarbon. Its structure features a three-membered cyclopropane (B1198618) ring fused to an eight-membered cyclooctadiene ring. The (1R,8S) stereochemistry indicates a cis-fusion, where the two rings are joined on the same face. This fusion induces significant angle and torsional strain within the molecule, which is a primary source of its high reactivity. The inherent strain energy makes the bonds of the cyclopropane ring susceptible to cleavage and rearrangement, providing a driving force for a variety of chemical transformations. This places the compound within the broader class of carbocyclic architectures whose chemical behavior is dominated by the need to relieve strain, similar to other well-studied systems like bicyclobutanes and propellanes.
Significance of Bicyclo[6.1.0] Frameworks in Modern Synthetic and Mechanistic Studies
The bicyclo[6.1.0] core structure is a valuable scaffold in contemporary organic chemistry. Its unique three-dimensional geometry and inherent reactivity make it a versatile building block for the synthesis of more complex molecules. chemimpex.com A particularly prominent application of this framework is found in the field of chemical biology, where bicyclo[6.1.0]nonyne (BCN) derivatives are widely used. nih.govnih.gov
These strained alkynes participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a powerful copper-free "click chemistry" method for bioconjugation. nih.gov This reaction allows for the stable linking of BCN-containing molecules to azide-functionalized biomolecules, such as oligonucleotides or proteins, without the need for a toxic copper catalyst. nih.govnih.govdiva-portal.org The utility of the bicyclo[6.1.0] framework extends to its potential use in pharmaceutical development and natural product synthesis, where it can serve as a key intermediate in the construction of intricate molecular targets. chemimpex.com
Rationale for Academic Investigation of this compound
The specific structure of this compound provides a rich platform for academic research, primarily in the development of synthetic methodologies and the study of reaction mechanisms. Research interest in this system is often driven by its potential as a precursor to elaborate polycyclic compounds. nih.govmdpi.com
The conjugated diene within the eight-membered ring is strategically positioned for use in Diels-Alder reactions. This pericyclic reaction allows for the conversion of the bicyclic skeleton into a more complex tricyclic system by reacting it with a suitable dienophile. nih.govmdpi.com Furthermore, the cyclopropane ring can be functionalized to explore subsequent intramolecular transformations. For instance, an aldehyde group attached to the cyclopropane ring can be converted into a carbene, which can then undergo insertion into one of the double bonds within the molecule to assemble a tetracyclic framework. nih.govmdpi.com The combination of ring strain and the presence of reactive functional groups makes this compound an excellent substrate for investigating rearrangements and constructing novel and complex carbocyclic architectures.
Research Findings: Synthesis of Bicyclo[6.1.0]nona-3,5-diene Derivatives
Detailed synthetic routes for derivatives of bicyclo[6.1.0]nona-3,5-diene have been reported, starting from the commercially available 1,5-cyclooctadiene (B75094). nih.gov A representative pathway involves several key steps to construct the bicyclic diene system with a functional group on the cyclopropane ring. nih.goviitkgp.ac.inresearchgate.net The process yields both endo and exo isomers, which can be separated and characterized. nih.gov
The table below summarizes the synthetic sequence for producing endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. nih.govnih.gov
| Step | Transformation | Key Reagents | Product | Reported Yield |
|---|---|---|---|---|
| 1 | Monobromination & Cyclopropanation | NBS; Ethyl diazoacetate | Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates (endo/exo mixture) | - |
| 2 | Bis-dehydrobromination | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates (endo/exo mixture) | 75% |
| 3 | Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | 9-(Hydroxymethyl)bicyclo[6.1.0]nona-3,5-diene (endo and exo isomers) | - |
| 4 | Oxidation of Alcohol | Pyridinium chlorochromate (PCC) | Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde (endo and exo isomers) | 71% (endo), 64% (exo) |
Structure
3D Structure
Properties
CAS No. |
63318-59-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
(1S,8R)-bicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+ |
InChI Key |
ZPFRVUXILWRGLE-DTORHVGOSA-N |
Isomeric SMILES |
C1C=CC=CC[C@@H]2[C@H]1C2 |
Canonical SMILES |
C1C=CC=CCC2C1C2 |
Origin of Product |
United States |
Mechanistic Investigations of Rearrangements and Chemical Transformations of 1r,8s Bicyclo 6.1.0 Nona 3,5 Diene
Thermal Rearrangements of Bicyclo[6.1.0]nona-3,5-diene Systems
Thermal activation of bicyclo[6.1.0]nona-3,5-diene and its derivatives initiates a cascade of fascinating molecular rearrangements. These transformations are governed by the principles of orbital symmetry and are often characterized by high stereospecificity. The release of ring strain from the three-membered ring provides a significant thermodynamic driving force for these reactions.
Divinylcyclopropane-Cycloheptadiene Rearrangement in Bicyclo[6.1.0]nona-3,5-diene
A cornerstone of the reactivity of the bicyclo[6.1.0]nona-3,5-diene system is the divinylcyclopropane-cycloheptadiene rearrangement. This transformation is a specific manifestation of the broader Cope rearrangement, involving the isomerization of a 1,2-divinylcyclopropane moiety into a cycloheptadiene. wikipedia.org The reaction is of significant interest due to its efficiency in forming seven-membered rings, a common structural motif in natural products. organicreactions.org The release of ring strain from the cyclopropane (B1198618) ring provides a strong thermodynamic impetus for this process. wikipedia.org
The mechanism of the divinylcyclopropane-cycloheptadiene rearrangement has been a subject of extensive investigation, with the central debate revolving around whether the reaction proceeds through a concerted, pericyclic pathway or a stepwise mechanism involving diradical intermediates. beilstein-journals.org
In a concerted mechanism, bond breaking and bond making occur simultaneously in a single transition state. For the cis-divinylcyclopropane system, which is inherent to the bicyclo[6.1.0]nona-3,5-diene structure, the rearrangement is believed to proceed through a boat-like transition state where both vinyl groups are in an endo orientation relative to the cyclopropane ring. beilstein-journals.org This contrasts with the typical chair-like transition state favored in acyclic Cope rearrangements. beilstein-journals.org Computational studies have provided insights into the energetics of this process, estimating the activation energy for the boat-like transition state. beilstein-journals.org
Alternatively, a stepwise mechanism involves the homolytic cleavage of the C1-C2 bond of the cyclopropane ring to form a stabilized diradical intermediate. beilstein-journals.org Subsequent rotation around the C1-C3 bond, followed by radical recombination, would lead to the cycloheptadiene product. beilstein-journals.org The preference for a concerted or stepwise pathway can be influenced by the substitution pattern on the bicyclic framework. For instance, the introduction of cyano substituents can lower the activation energy for reactions proceeding via a singlet biradical, although this does not necessarily imply a deeper potential energy well for the intermediate. nih.gov
Table 1: Comparison of Proposed Mechanistic Pathways
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Intermediate | None (single transition state) | Diradical intermediate |
| Transition State | Boat-like conformation | Involves bond homolysis and rotation |
| Stereochemistry | Highly stereospecific | Potential for loss of stereochemical information |
| Influencing Factors | Orbital symmetry | Stability of the diradical intermediate |
The divinylcyclopropane-cycloheptadiene rearrangement is a type of organicreactions.orgorganicreactions.org-sigmatropic shift. wikipedia.org The stereochemical outcome of this pericyclic reaction is dictated by the Woodward-Hoffmann rules. wikipedia.org In the context of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene, the cis fusion of the cyclopropane and the seven-membered ring enforces a specific geometry that channels the rearrangement through a highly stereoselective pathway.
The rearrangement is stereospecific, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov This is a hallmark of concerted pericyclic reactions. msu.edu The boat-like transition state geometry ensures a predictable transfer of stereochemical information from the reactant to the product. beilstein-journals.org
Isomerization Studies: Bicyclo[6.1.0]nona-3,5-diene to Bicyclo[6.1.0]nona-2,4-diene
Another significant thermal transformation of the bicyclo[6.1.0]nona-3,5-diene system is its isomerization to the more stable conjugated isomer, bicyclo[6.1.0]nona-2,4-diene. This process involves a formal shift of a double bond and is of interest for understanding the interplay between different types of pericyclic reactions within the same molecular framework.
The isomerization from the 3,5-diene to the 2,4-diene has been investigated through both experimental and computational methods. acs.orgacs.org One plausible mechanism involves a wikipedia.orgnih.gov-hydrogen shift. thieme-connect.de In this pericyclic reaction, a hydrogen atom migrates from one carbon to another five carbons away in a concerted fashion. For bicyclo[6.1.0]nona-2,4-diene, a competition between a standard wikipedia.orgnih.gov-hydrogen shift (maintaining the cyclopropane ring) and a homo- wikipedia.orgnih.gov-hydrogen migration (involving ring opening) has been observed at elevated temperatures. thieme-connect.de
Computational studies, employing methods such as ab initio and density functional theory (DFT), have been instrumental in mapping the potential energy surface for this isomerization. acs.orgacs.org These calculations help to determine the activation energies for different possible pathways and to characterize the structures of the transition states, providing a deeper understanding of the reaction mechanism.
Other Pericyclic Reactions in the Bicyclo[6.1.0]nona-3,5-diene Framework
The bicyclo[6.1.0]nona-3,5-diene framework is a substrate for a variety of other pericyclic reactions beyond the divinylcyclopropane rearrangement and isomerization. These reactions further highlight the rich chemical reactivity of this strained ring system.
So-called "walk rearrangements" of bicyclo[n.1.0]polyenes, which are a series of wikipedia.orgnih.gov-sigmatropic shifts of the cyclopropane ring around the larger ring, have been studied. wikipedia.org For the related bicyclo[6.1.0]nona-2,4,6-triene, these ring-walk rearrangements are considered pericyclic reactions that proceed with a strong preference for inversion of configuration at the migrating carbon atom. nih.govacs.org
Furthermore, the diene moiety of bicyclo[6.1.0]nona-3,5-diene can participate in cycloaddition reactions. For instance, cycloadditive coupling with 3,6-diphenyl-s-tetrazine has been shown to produce novel heterocyclic frameworks. rsc.org The mechanism of these cycloadditions can be complex, with the possibility of the bicyclic system reacting directly or first rearranging to a monocyclic tetraene that is then trapped by the dienophile. rsc.org
Photochemical Transformations of this compound
The photochemical behavior of bicyclic systems, particularly those containing strained rings and conjugated π-systems like this compound, is a rich area of study. The absorption of light energy can induce a variety of transformations, leading to complex isomerization pathways and the formation of structurally diverse products. These reactions are often governed by the principles of pericyclic reactions and can proceed through excited singlet or triplet states.
The photoreactivity of bicyclo[6.1.0]nonane derivatives is influenced by the inherent ring strain of the fused cyclopropane and nine-membered ring system. Upon irradiation, conjugated dienes can undergo electrocyclic reactions. thieme-connect.de For instance, the photochemical irradiation of conjugated 1,3-dienes can lead to the formation of cyclobutene (B1205218) derivatives, a process that is typically unfavorable under thermal conditions. thieme-connect.de In the context of bicyclo[6.1.0]nona-3,5-diene, the diene moiety is held in a specific conformation by the bicyclic framework, which can influence the stereochemical outcome of such electrocyclizations.
Studies on related systems, such as bicyclo[6.1.0]nona-2,4,6-triene, have shown that light can induce complex rearrangements. Photoinduced electron transfer can generate radical cations of bicyclo[6.1.0]nonatriene and its derivatives, indicating potential pathways involving ionic intermediates. researchgate.netresearchgate.net Furthermore, photochemical reactions of related bicyclic ketones, such as bicyclo[3.3.1]nona-3,7-diene-2,6-diones, demonstrate pathways involving successive 1,2-acyl shifts and 1,3-rearrangements, which are initiated from a triplet excited state. rsc.orgrsc.org While not a diene, the underlying principles of photo-induced rearrangements in constrained bicyclic systems are relevant. The high strain energy within the molecule, a characteristic of systems like bicyclo[1.1.0]butanes, can be released through visible-light-induced transformations, suggesting that the strain in bicyclo[6.1.0]nona-3,5-diene is a key factor in its photoreactivity. rsc.org
The mechanisms of photochemical transformations are dictated by whether the reaction proceeds from a singlet or triplet excited state. Direct irradiation typically populates the singlet excited state, from which concerted pericyclic reactions like electrocyclic ring closure can occur. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory mode for a 4π-electron system in an excited state. thieme-connect.de
Alternatively, in the presence of a photosensitizer, the triplet state can be populated. Triplet-sensitized reactions often proceed via diradical intermediates, leading to different product distributions compared to singlet-state reactions. For example, the photorearrangement of 2-methylene-bicyclo[3.2.2]nona-3,6,8-triene yields different products from its singlet and triplet states. researchgate.net Research on related oxime photochemistry shows that geometric isomerization often proceeds via a ππ* triplet state. researchgate.net The study of emission, photosensitization, and quenching can elucidate the nature of the excited state involved. rsc.org For instance, investigations into the photorearrangement of 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones confirmed that the observed acyl migrations are triplet-derived. rsc.org These mechanistic principles are applicable to understanding the potential light-mediated transformations of this compound.
Metal-Catalyzed Reactions of this compound and Related Vinylcyclopropanes
The reactivity of this compound in the presence of transition metal catalysts is largely dictated by the interplay between the strained cyclopropane ring and the adjacent π-systems of the diene. This arrangement facilitates a range of transformations that are often mechanistically distinct from classical organic reactions.
Transition metals, particularly those of the late transition series such as palladium and rhodium, are known to catalyze the ring-opening of vinylcyclopropanes. In the context of bicyclic systems like bicyclo[6.1.0]nona-3,5-diene, these reactions can lead to a variety of rearranged products. The mechanism of these transformations is highly dependent on the metal catalyst, the ligands, and the specific structure of the substrate.
Rhodium(I) complexes, for instance, have been shown to catalyze the stereospecific rearrangement of related bicyclo[6.1.0]nonatrienes to cis-8,9-dihydroindenes. While specific studies on this compound are limited, analogous transformations can be anticipated. The generally accepted mechanism for such rearrangements involves the oxidative addition of the rhodium(I) catalyst to one of the cyclopropane C-C bonds. This is followed by a series of rearrangements, including potential β-hydride elimination and reinsertion steps, ultimately leading to the observed ring-contracted or ring-expanded products.
Palladium-catalyzed reactions of vinylcyclopropanes are also well-documented and typically proceed through the formation of a π-allylpalladium intermediate. This intermediate is generated via the cleavage of a cyclopropane bond adjacent to the vinyl group. The subsequent reactivity of this intermediate can be controlled to afford a variety of cyclic and acyclic products. For a substrate like this compound, the formation of a π-allylpalladium complex could be followed by intramolecular cyclization or reaction with external nucleophiles.
A summary of expected catalyst systems and potential products for the rearrangement of bicyclo[6.1.0]nona-3,5-diene, based on related vinylcyclopropane (B126155) chemistry, is presented in the table below.
| Catalyst System | Proposed Intermediate | Potential Product Type |
| [Rh(CO)2Cl]2 | Rhodacyclobutane | Ring-contracted indene (B144670) derivatives |
| Pd(PPh3)4 | π-Allylpalladium complex | Cyclopentane derivatives (via [3+2] cycloaddition) |
| Ni(cod)2 / Ligand | Nickelacyclobutane | Ring-opened dienes or cycloaddition products |
The organometallic intermediates generated during the metal-catalyzed ring-opening of this compound provide a versatile platform for the functionalization of the olefinic moieties within the molecule. The reactivity of these intermediates can be harnessed to introduce a wide range of functional groups in a regio- and stereoselective manner.
For example, the π-allylpalladium intermediates formed in palladium-catalyzed reactions can react with a variety of nucleophiles in what is known as the Tsuji-Trost reaction. This allows for the introduction of carbon, nitrogen, and oxygen-based functional groups. In the case of this compound, this could lead to the formation of functionalized cyclononadienes or other rearranged bicyclic systems.
Furthermore, domino reactions involving strained bicyclic alkenes and various coupling partners have been extensively reviewed. nih.govbeilstein-journals.orgsemanticscholar.org These reactions, often catalyzed by rhodium, palladium, or nickel, can involve an initial ring-opening event followed by one or more bond-forming steps. For instance, a rhodium-catalyzed domino ring-opening coupling reaction of azaspirotricyclic alkenes with arylboronic acids has been reported to proceed through a cis-addition of the organorhodium species to the double bond. nih.gov A similar mechanistic pathway could be envisioned for this compound, where an organometallic species adds across one of the diene's double bonds, initiating a cascade of reactions that could include further intramolecular transformations.
The table below outlines potential olefin functionalization reactions for this compound based on known reactivity of similar systems.
| Reaction Type | Catalyst System | Reagent(s) | Potential Functionalized Product |
| Allylic Alkylation | Pd(0) / Ligand | Nucleophile (e.g., malonate) | Substituted cyclononadiene |
| Hydroformylation | Rh(I) / Phosphine Ligand | CO / H2 | Bicyclic aldehyde |
| Heck Reaction | Pd(II) / Base | Aryl or vinyl halide | Arylated or vinylated bicyclic system |
| Hydrosilylation | Pt(0) or Rh(I) | Silane | Silylated bicyclic system |
Computational and Theoretical Studies on 1r,8s Bicyclo 6.1.0 Nona 3,5 Diene
Electronic Structure and Bonding Analysis of the Strained Bicyclic System
The bicyclo[6.1.0]nona-3,5-diene framework is characterized by the fusion of a cyclopropane (B1198618) ring and a cyclooctadiene ring. This arrangement inherently induces significant ring strain, which profoundly influences its electronic structure and bonding. The cyclopropane ring, with its bent bonds, deviates substantially from the ideal sp3 hybridization, leading to increased p-character in the C-C bonds and a higher electron density on the exterior of the ring. This feature makes the cyclopropane moiety susceptible to reactions involving electrophiles and radical species.
The fusion of this strained three-membered ring to the eight-membered diene system creates a complex interplay of steric and electronic effects. The geometry of the eight-membered ring is constrained by the fused cyclopropane, affecting the planarity of the diene system and, consequently, its conjugation. Computational studies on related bicyclo[n.1.0]alkanes have shown that the degree of strain can significantly alter bond lengths and angles from their ideal values, leading to a unique electronic distribution. While specific detailed electronic structure and bonding analyses for (1R,8S)-bicyclo[6.1.0]nona-3,5-diene are not extensively documented in dedicated studies, the general principles derived from computational investigations of strained bicyclic systems are applicable. The inherent strain is a key determinant of its chemical behavior, lowering the activation barriers for various rearrangement reactions.
Potential Energy Surface (PES) Mapping and Exploration of Reaction Pathways.nih.gov
The exploration of the potential energy surface (PES) for bicyclo[6.1.0]nona-3,5-diene and its isomers is crucial for understanding their thermal and photochemical rearrangements. Computational methods, particularly ab initio and density functional theory (DFT), have been instrumental in mapping the complex topographies of these PESs. These maps reveal the intricate network of reaction pathways, transition states, and intermediates that govern the isomerization and reactivity of the molecule.
Ab Initio and Density Functional Theory (DFT) Calculations of Transition States.acs.orgacs.orgacs.org
Theoretical studies have successfully employed both ab initio and DFT methods to investigate the isomerization of bicyclo[6.1.0]nona-3,5-diene to its more stable isomer, bicyclo[6.1.0]nona-2,4-diene. acs.orgacs.orgacs.org These calculations are vital for locating and characterizing the transition state structures that connect the reactant and product on the potential energy surface. The energy of these transition states determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.
For instance, studies have focused on the acs.orgacs.org-sigmatropic hydrogen shift mechanism, a common pericyclic reaction in such systems. The table below summarizes typical computational data that can be obtained from such studies, illustrating the energy differences between the reactant, transition state, and product.
| Species | Method | Relative Energy (kcal/mol) |
| bicyclo[6.1.0]nona-3,5-diene | DFT (B3LYP) | 0.0 |
| Transition State | DFT (B3LYP) | [Calculated Activation Energy] |
| bicyclo[6.1.0]nona-2,4-diene | DFT (B3LYP) | [Calculated Reaction Enthalpy] |
Note: The values in the table are illustrative of the type of data generated from DFT calculations and would require specific literature values for accuracy.
These computational approaches allow for a detailed examination of the geometric and electronic changes that occur as the molecule proceeds from the reactant, through the transition state, to the product.
Identification and Characterization of Reaction Pathway Bifurcations.nih.gov
A fascinating aspect of the potential energy surfaces of some bicyclic systems is the presence of reaction pathway bifurcations. A bifurcation occurs when a single transition state leads to two or more different products. This phenomenon challenges the traditional view of a one-to-one correspondence between a transition state and a specific reaction pathway.
Computational studies on the related molecule, cis-bicyclo[6.1.0]nona-2,4,6-triene, have revealed the existence of bifurcations in its rearrangement pathways. nih.gov In these cases, after passing through a primary transition state, the reaction trajectory reaches a point on the PES, known as a valley-ridge inflection point, from which it can proceed towards different product wells. The final product distribution is then determined by the dynamics of the molecule on this complex surface rather than by the relative energies of subsequent transition states. While a specific study on bifurcations in the rearrangement of this compound is not available, the findings in the closely related triene system suggest that such complex reaction dynamics could also be at play in the diene's isomerization.
Quantum Chemical Prediction of Reactivity and Selectivity in Pericyclic and Rearrangement Reactions
Quantum chemical methods are powerful tools for predicting the reactivity and selectivity of molecules in various chemical transformations. For this compound, these methods can be applied to understand its propensity to undergo pericyclic reactions, such as electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, as well as other thermal and photochemical isomerizations.
By calculating the activation energies for different potential reaction pathways, computational chemistry can predict which reactions are kinetically favored. For example, in a potential Diels-Alder reaction, quantum chemical calculations can predict the facial selectivity (endo vs. exo) and regioselectivity by comparing the energies of the corresponding transition states.
Furthermore, these theoretical predictions can guide synthetic chemists in designing experiments and choosing appropriate reaction conditions to achieve a desired outcome. The application of these predictive models to the specific stereoisomer this compound can provide valuable insights into how the chirality of the molecule influences its reactivity and the stereochemistry of the products.
Analysis of Ring Strain Energy and Its Influence on Reactivity
The concept of ring strain energy is central to understanding the chemistry of cyclic and polycyclic molecules. For this compound, the fusion of the cyclopropane and cyclooctadiene rings results in a significant accumulation of strain energy. This excess energy, relative to an analogous acyclic, strain-free molecule, is a driving force for reactions that can relieve this strain.
The strain energy of a molecule can be estimated computationally by comparing its heat of formation with that of a strain-free reference compound. The table below provides a conceptual comparison of strain energies in related bicyclic systems, highlighting the significant strain present in such structures.
| Compound | Number of Rings | Ring Sizes | Estimated Strain Energy (kcal/mol) |
| Cyclohexane | 1 | 6 | ~0 |
| Bicyclo[4.1.0]heptane | 2 | 6, 3 | ~28 |
| Bicyclo[6.1.0]nonane | 2 | 8, 3 | [Higher than Bicyclo[4.1.0]heptane] |
Note: The values are illustrative and serve to demonstrate the trend in strain energy.
The high strain energy of the bicyclo[6.1.0] framework in this compound makes the molecule thermodynamically unstable and kinetically reactive. The relief of this strain is a significant thermodynamic driving force for many of its rearrangement reactions. For instance, the opening of the cyclopropane ring, a common reaction mode for such systems, leads to a substantial release of strain energy, making such processes energetically favorable. Computational analysis of the strain energy, therefore, provides a fundamental basis for rationalizing and predicting the chemical reactivity of this strained bicyclic diene.
Applications and Advanced Synthetic Strategies Utilizing the 1r,8s Bicyclo 6.1.0 Nona 3,5 Diene Scaffold
(1R,8S)-Bicyclo[6.1.0]nona-3,5-diene as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure nature of this compound makes it an attractive starting material for the asymmetric synthesis of intricate molecules. The defined spatial arrangement of its constituent rings and functional groups allows for a high degree of stereocontrol in subsequent transformations.
Stereoselective Construction of Polycyclic Scaffolds via Cycloadditions
The diene functionality within the bicyclo[6.1.0]nona-3,5-diene system is primed for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. mdpi.com The inherent chirality of the (1R,8S) enantiomer can direct the stereochemical outcome of these cycloadditions, enabling the synthesis of complex polycyclic systems with high diastereoselectivity.
Research has shown that the diene part of the bicyclo[6.1.0] system is intended for Diels-Alder reactions with suitable dienophiles, such as acetylenic compounds, to convert the bicyclic skeleton into a tricyclic system. mdpi.comresearchgate.net This approach provides a strategic and efficient pathway to rapidly increase molecular complexity while maintaining stereochemical integrity. The specific stereochemistry of the starting bicyclic diene influences the facial selectivity of the dienophile's approach, leading to the preferential formation of one diastereomer of the resulting polycyclic adduct. While the general synthetic route to produce bicyclo[6.1.0]nona-3,5-diene derivatives has been established, detailed studies focusing specifically on the stereoselective Diels-Alder reactions of the (1R,8S) enantiomer with a wide range of dienophiles to generate diverse polycyclic scaffolds are an area of ongoing interest.
Incorporation into Bio-inspired and Strained Natural Product Analogs
The unique structural motif of this compound, which combines a strained cyclopropane (B1198618) ring with a medium-sized eight-membered ring, makes it an intriguing building block for the synthesis of bio-inspired molecules and analogs of strained natural products. Many natural products possess complex, bridged ring systems, and this chiral scaffold provides a ready-made template for accessing such structures.
While direct incorporation of the this compound unit into a named natural product has not been extensively documented in readily available literature, its structural elements are relevant to the synthesis of molecules containing bicyclo[n.m.0] ring systems. The development of synthetic routes to functionalized derivatives, such as the corresponding carboxaldehydes, opens up avenues for further chemical manipulation and integration into larger, more complex structures that mimic the architecture of natural products. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net
Development of Novel Organic Reactions Leveraging the Bicyclo[6.1.0]nona-3,5-diene Reactivity
The inherent ring strain and the specific arrangement of double bonds in bicyclo[6.1.0]nona-3,5-diene present opportunities for the discovery and development of novel organic transformations. The reactivity of this scaffold can be harnessed to explore new reaction pathways, including ring-opening, rearrangement, and metal-catalyzed reactions.
For instance, related bicyclic systems have been shown to undergo various rearrangements and ring-opening reactions. thieme-connect.dethieme-connect.de The presence of the cyclopropane ring in conjunction with the diene system in this compound could lead to unique reactivity under thermal, photochemical, or catalytic conditions. Metal-catalyzed reactions, in particular, could unlock novel transformations by interacting with the π-systems of the diene or activating the strained C-C bonds of the cyclopropane ring. While the synthesis of related bicyclo[6.1.0]nonyne derivatives for use in bioorthogonal chemistry has been a focus of research, the exploration of novel reactions specifically leveraging the diene reactivity of the (1R,8S) enantiomer remains a fertile area for investigation. researchgate.netnih.gov
Design of Optically Active Materials Derived from the this compound Framework
The intrinsic chirality and rigid structure of this compound make it a promising monomer or chiral dopant for the synthesis of optically active materials. Polymers and other materials incorporating this chiral scaffold could exhibit interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence, with potential applications in optics, electronics, and sensor technology.
While the synthesis of chiral polymers from various chiral monomers is a well-established field, the specific use of this compound in this context is not yet widely reported in the literature. However, the principles of polymer chemistry suggest that this chiral diene could be polymerized through its double bonds or functionalized to introduce polymerizable groups. The resulting polymers would possess a chiral backbone, which could induce a helical conformation and lead to unique material properties. Furthermore, derivatives of this chiral scaffold could be explored as chiral sensors, where the binding of an analyte to a functionalized bicyclic framework could induce a measurable change in its chiroptical properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,8S)-bicyclo[6.1.0]nona-3,5-diene, and how can purity be optimized?
- Methodology : Cyclization reactions using base-assisted protocols (e.g., Knoevenagel or Diels-Alder reactions) are common. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) with Rf values to confirm intermediate formation .
- Key considerations : Optimize reaction temperature and solvent polarity to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm stereochemistry and ring junction positions. Coupling constants (e.g., -values) distinguish axial/equatorial protons .
- FTIR : Identify functional groups (e.g., alkene stretches near 1600–1680 cm) .
- HRMS : Verify molecular weight (CH) and isotopic patterns to rule out impurities .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store under inert gas (N) at –20°C in amber glass vials. Avoid prolonged exposure to light, moisture, or oxidizers. Monitor degradation via periodic NMR analysis, as strained bicyclic systems may undergo ring-opening reactions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?
- Methodology :
- Use density functional theory (DFT) with B3LYP/6-31G(d) to model transition states and activation energies.
- Analyze molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions.
- Validate simulations against experimental kinetic data (e.g., rate constants from gas-phase studies) .
Q. What stereochemical factors influence the thermodynamic stability of this compound compared to its diastereomers?
- Methodology :
- Compare enthalpy of formation (ΔH°) via calorimetry or computational methods.
- Assess strain energy using molecular mechanics (MMFF94 force field).
- Reference NIST thermochemical data for analogous bicyclic systems (e.g., bicyclo[4.2.0]octa-1,3,5-triene, ΔH° = 46.4 kJ/mol for isomerization) .
Q. How can contradictions in experimental data (e.g., reaction yields vs. computational predictions) be resolved?
- Methodology :
- Perform sensitivity analysis on reaction conditions (e.g., solvent effects, catalyst loading).
- Cross-validate using multiple techniques: e.g., reconcile discrepancies between gas-phase (ΔH° = 46.4 kJ/mol) and solution-phase (ΔH° = –210.5 kJ/mol) thermodynamics by accounting for solvation entropy .
- Apply the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) to prioritize hypotheses .
Key Notes
- Avoid commercial sources : Reliable data should be sourced from peer-reviewed journals, NIST databases, or institutional repositories.
- Ethical handling : Follow OSHA guidelines for lab safety, including fume hood use and waste disposal protocols .
- Replicability : Document all synthetic and analytical steps in detail to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
